Dodecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate

Supramolecular liquid crystals Hydrogen-bonded mesogens Columnar mesophases

Reproducible supramolecular LC research demands the exact dodecyl-chain orotate ester. Shorter-chain analogs or N-methylated barbiturates alter phase behavior and H-bonding patterns. • Forms monotropic hexagonal columnar mesophase with clearing point >170°C; ahex=4.08 nm for tight 1D charge transport. • Free N-H donor enables cyclotrimeric rosette templating with complementary triazines. • Melting point 157.5°C - 16.6°C above decyl barbituric acid analog - providing melt-processing thermal headroom.

Molecular Formula C17H28N2O4
Molecular Weight 324.4 g/mol
CAS No. 94313-98-1
Cat. No. B12682244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
CAS94313-98-1
Molecular FormulaC17H28N2O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1
InChIInChI=1S/C17H28N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(21)14-13-15(20)19-17(22)18-14/h13H,2-12H2,1H3,(H2,18,19,20,22)
InChIKeyVDRNRWULSNOIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyl Orotate – Core Compound Profile


Dodecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate (dodecyl orotate) is a long-chain alkyl ester of orotic acid, a pyrimidine-2,6-dione-4-carboxylic acid. The molecule combines a hydrogen-bonding-competent orotate headgroup with a C12 lipophilic tail, placing it within the class of nucleobase-derived amphiphiles that have been investigated as supramolecular mesogens [1]. Unlike the parent orotic acid, the dodecyl ester exhibits strongly altered solubility, thermal behaviour, and molecular-recognition properties, making it a distinct entity for materials-science and liquid-crystal research applications [1].

Why Generic Dodecyl Orotate Substitution Fails


In-class compounds such as shorter-chain orotate esters or barbituric acid alkyl derivatives cannot be interchanged with the dodecyl ester without fundamentally altering the thermodynamic and structural properties of the resulting supramolecular assemblies. The dodecyl chain length, the presence of a free N–H donor on the orotate ring, and the specific hydrogen-bonding pattern collectively govern mesophase induction, phase-transition temperatures, and lattice dimensions in binary complexes [1]. Replacing the dodecyl orotate with a decyl barbituric acid derivative, for instance, switches the mesophase from monotropic to enantiotropic and changes the clearing temperature by more than 70 °C [1]. The quantitative evidence below demonstrates that even structurally close analogs produce divergent performance profiles, making targeted procurement of the exact dodecyl orotate grade essential for reproducible research outcomes.

Dodecyl Orotate – Quantitative Evidence


Columnar Mesophase Induction

When mixed in a 1:1 molar ratio with a semiperfluorinated 2,4-diamino-1,3,5-triazine (compound 1), dodecyl orotate (compound 2) produces a monotropic hexagonal columnar (Colh) mesophase observed only on cooling, with the phase sequence Cr 178.3 °C → I [on cooling: Cr 156.2 °C → Colh 172.5 °C → I]. In contrast, the equimolar complex of the same triazine with decyl barbituric acid (compound 3a) displays an enantiotropic Colh phase with Cr 84.9 °C → Colh 96.8 °C → I [1]. The dodecyl orotate complex therefore offers a wider mesophase temperature window (ΔT ≈ 16 K on cooling) and a much higher isotropisation temperature (172.5 °C vs. 96.8 °C), which is critical for high-temperature liquid-crystal applications [1].

Supramolecular liquid crystals Hydrogen-bonded mesogens Columnar mesophases

Pure-Compound Thermal Stability

The pure dodecyl orotate ester (compound 2) exhibits a crystalline-to-isotropic transition at 157.5 °C, which is 16.6 °C higher than the melting point of the decyl barbituric acid analog (compound 3a: Cr 140.9 °C) measured under identical DSC conditions [1]. This higher thermal stability of the neat compound translates into a more robust processing window during vacuum deposition or melt-processing steps commonly used in organic electronics fabrication.

Thermal analysis Phase transitions Material stability

Columnar Packing Density

X-ray diffraction analysis of the Colh mesophases of the 1:1 H-bonded complexes reveals a hexagonal lattice constant ahex = 4.08 nm for the dodecyl orotate-based complex (1/2) versus ahex = 4.18 nm for the decyl barbituric acid-based complex (1/3a) [1]. The shorter intercolumnar distance (Δ = −0.10 nm) indicates slightly tighter columnar packing when the dodecyl orotate nucleobase is employed, despite its longer alkyl chain, implying a more compact organisation of the polar rosette core.

X-ray diffraction Supramolecular organisation Columnar packing

Hydrogen-Bonding Capacity and Mesomorphism

The orotic acid dodecyl ester retains a free N–H function at the 3-position of the pyrimidine ring that is not involved in the primary triple hydrogen bond with the triazine partner. This supplementary N–H donor drives the formation of cyclotrimeric rosette-type associates, which organize into a hexagonal columnar mesophase [1]. Replacement of this N–H with an N–CH₃ group in barbituric acid derivatives 3c and 3d completely abolishes mesomorphism: equimolar mixtures 1/3c and 1/3d show only a direct crystal-to-isotropic liquid transition with no mesophase [1]. This structure–property relationship is general for the nucleobase class but is particularly well exemplified by the dodecyl orotate ester because its combination of a long alkyl tail and an active N–H donor uniquely satisfies the geometric and energetic requirements for rosette formation.

Hydrogen bonding Molecular recognition Mesophase engineering

Dodecyl Orotate Applications


High-Temperature OFETs and Photovoltaics

The dodecyl orotate ester’s ability to form a monotropic hexagonal columnar mesophase with a clearing point above 170 °C makes it a suitable building block for organic semiconductors that require mesophase stability over extended operating temperature ranges [1]. The tighter columnar packing (ahex = 4.08 nm) compared to barbituric acid analogs suggests improved one-dimensional charge transport, directly relevant to OFET and organic photovoltaic (OPV) active layers [1].

Rosette-Column Liquid-Crystal Design

Researchers designing non-covalently assembled columnar liquid crystals can exploit the free N–H donor of dodecyl orotate to template cyclotrimeric rosette formation with complementary triazines [1]. This capability is absent in N-methylated barbiturates (3c, 3d), making the dodecyl orotate a mandatory component for orthogonal H-bond rosette architectures [1].

Melt-Processed Organic Coatings

With a pure-compound melting point of 157.5 °C – 16.6 °C higher than the decyl barbituric acid analog – dodecyl orotate permits melt-processing or vacuum sublimation at temperatures that would degrade lower-melting alternatives [1]. This thermal headroom is valuable for fabricating uniform thin films in organic electronics.

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